molecular formula C11H5BrF3NO2 B12992201 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid

6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid

Cat. No.: B12992201
M. Wt: 320.06 g/mol
InChI Key: IOGSASQOVKPTGO-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid is a sophisticated quinoline derivative designed for advanced pharmaceutical and antimicrobial research. This compound features a bromo substituent at the 6-position and a trifluoromethyl group at the 8-position on the quinoline scaffold, a core structure recognized for its significant presence in natural products and therapeutic agents . The strategic incorporation of bromine provides a reactive handle for further synthetic elaboration via cross-coupling reactions, while the trifluoromethyl group is widely known to enhance metabolic stability, lipophilicity, and membrane permeability, making this building block particularly valuable for structure-activity relationship (SAR) studies and medicinal chemistry optimization . Quinolones, the class to which this advanced intermediate belongs, have garnered substantial attention as broad-spectrum synthetic antibiotics . The specific substitution pattern on this compound is highly relevant for investigating and developing new antibacterial agents, as modifications at the C-6 and C-8 positions of the quinoline core are known to profoundly influence both DNA-gyrase inhibitory activity and bacterial cell penetration . The carboxylic acid functional group at the 2-position is a critical pharmacophore, essential for coordinating with bacterial enzymes and conferring potent antibacterial properties . This compound is strictly intended for research applications such as hit-to-lead optimization, antifungal activity screening against strains like F. graminearum and F. oxysporum , and as a key synthetic intermediate for constructing more complex drug-like molecules . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H5BrF3NO2

Molecular Weight

320.06 g/mol

IUPAC Name

6-bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2/c12-6-3-5-1-2-8(10(17)18)16-9(5)7(4-6)11(13,14)15/h1-4H,(H,17,18)

InChI Key

IOGSASQOVKPTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoquinoline-2-carboxylic Acid Intermediate

A foundational intermediate, 6-bromoquinoline-2-carboxylic acid, can be synthesized from 6-bromo-2-(tribromomethyl)quinoline by hydrolysis under acidic conditions:

Step Reagents & Conditions Description Yield
1 Concentrated sulfuric acid, water, 150 °C, 5.25 h Hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to 6-bromoquinoline-2-carboxylic acid 96% combined yield

This method involves heating the tribromomethyl quinoline derivative in sulfuric acid and water, followed by filtration and washing to isolate the acid product as a solid.

Introduction of the Trifluoromethyl Group at the 8-Position

The trifluoromethyl group is introduced via selective trifluoromethylation of the quinoline ring. One reported approach involves:

  • Starting from 2-bromo-4-(trifluoromethyl)aniline,
  • Constructing the quinoline ring system,
  • Using carbonylation under carbon monoxide pressure to form methyl 6-(trifluoromethyl)quinoline-8-carboxylate,
  • Followed by hydrolysis to yield the corresponding carboxylic acid.

This method emphasizes safety, operational simplicity, and cost-effectiveness by using accessible raw materials and mild conditions.

Bromination at the 6-Position

Bromination is typically achieved by electrophilic aromatic substitution on the quinoline ring, often before or after ring closure depending on the synthetic route. The bromine atom at the 6-position is introduced either by:

  • Direct bromination of quinoline derivatives,
  • Using brominated aniline precursors in the initial ring construction.

Carboxylation at the 2-Position

Carboxylation is commonly performed by:

  • Carbonylation reactions under CO pressure to introduce ester groups,
  • Subsequent hydrolysis of esters to carboxylic acids using aqueous lithium hydroxide or acidic hydrolysis.

Representative Synthetic Route Summary

Step Starting Material Reaction Type Reagents/Conditions Product
1 2-bromo-4-(trifluoromethyl)aniline Quinoline ring formation Cyclization under suitable conditions 8-bromo-6-(trifluoromethyl)quinoline
2 8-bromo-6-(trifluoromethyl)quinoline Carbonylation CO pressure, catalyst, methylation Methyl 6-(trifluoromethyl)quinoline-8-carboxylate
3 Methyl ester Hydrolysis Aqueous LiOH or acid 6-(trifluoromethyl)quinoline-8-carboxylic acid
4 Quinoline derivative Bromination (if not introduced earlier) Brominating agent (e.g., NBS) 6-bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid

Alternative Synthetic Approaches

  • Mn(OAc)3-Promoted Synthesis : A method involving manganese(III) acetate to promote the synthesis of quinoline-2-carboxylates from 2-styrylanilines and β-carbonyl esters has been reported. This approach allows for the construction of quinoline cores with carboxylate groups under mild conditions.

  • Suzuki–Miyaura Cross-Coupling : For functionalization of bromoquinolines, palladium-catalyzed cross-coupling with arylboronic acids can be employed to introduce aryl substituents, which could be adapted for the trifluoromethyl group introduction or further derivatization.

Research Findings and Notes

  • The synthetic methods prioritize regioselectivity to ensure substitution at the 6- and 8-positions without undesired side reactions.
  • Use of carbonylation under CO pressure is a key step for efficient carboxylation.
  • Hydrolysis conditions are optimized to avoid decomposition of sensitive trifluoromethyl groups.
  • The bromine atom serves as a versatile functional group for further chemical modifications or biological activity tuning.
  • The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the synthetic route valuable for pharmaceutical intermediate production.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acidic hydrolysis of tribromomethyl quinoline Concentrated H2SO4, water, heat 150 °C, 5 h High yield, straightforward Requires handling strong acid
Carbonylation under CO pressure CO, catalyst, methylation agents Pressurized CO, mild temp Efficient carboxylation Requires pressurized equipment
Mn(OAc)3-promoted synthesis Mn(OAc)3, 2-styrylaniline, β-carbonyl ester 90 °C, 5 h Mild conditions, versatile May require purification steps
Suzuki–Miyaura cross-coupling Pd catalyst, arylboronic acids DMF, base, heat Enables functionalization Multi-step, catalyst cost

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce new functional groups while retaining the quinoline core .

Common Nucleophiles and Conditions

NucleophileReagent/ConditionsProduct StructureYield (%)Reference
AminesK₂CO₃/DMF, 80°C, 12h6-Amino-8-(trifluoromethyl)quinoline75–85
AlkoxidesNaH/THF, reflux, 6h6-Alkoxy derivatives60–70
ThiolsEt₃N, DCM, rt, 3h6-Sulfanylquinoline65–75

Mechanistic Notes :

  • The reaction proceeds via an S<sub>N</sub>Ar mechanism , where the electron-withdrawing trifluoromethyl and carboxylic acid groups activate the aromatic ring toward nucleophilic attack .

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by stabilizing intermediates .

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 2-position participates in standard acid-derived reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions:

  • Reagents : H₂SO₄ (catalytic), ROH, reflux

  • Example : Methyl ester formation (yield: 90%).

Amidation

Coupling with amines using activating agents:

  • Reagents : EDCl/HOBt, DMF, rt

  • Products : Amides with enhanced bioavailability.

Oxidation of the Quinoline Ring

Controlled oxidation modifies the heterocyclic system:

  • Reagents : KMnO₄/H₂O, 60°C → Quinoline N-oxide derivatives (yield: 50–60%) .

Reduction of Functional Groups

  • Carboxylic Acid Reduction : LiAlH₄/THF converts the -COOH group to -CH₂OH (yield: 70%).

Role of the Trifluoromethyl Group

  • The -CF₃ group increases electrophilicity at the 6-position by −I (inductive) effects , accelerating nucleophilic substitutions .

  • Stabilizes intermediates through hydrophobic interactions in polar solvents .

Base-Catalyzed Tautomerization

In reactions involving strong bases (e.g., NaOH), the compound undergoes tautomerization to form resonance-stabilized anions, facilitating substitutions :

Quinoline COOHOHQuinoline COOResonance stabilized anion\text{Quinoline COOH}\xrightarrow{\text{OH}^-}\text{Quinoline COO}^-\leftrightarrow \text{Resonance stabilized anion}

Comparative Reactivity Table

Reaction TypeKey FeatureRate (Relative to Analogues)Selectivity
S<sub>N</sub>ArEnhanced by -CF₃ and -COOH3–5× fasterHigh (C6)
EsterificationStandard acid reactivityComparableModerate
Oxidation (N-oxide)Sensitive to ring substituentsSlower due to -CF₃Low

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Future studies may explore its applications in catalysis or targeted drug delivery systems.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid exhibits potential antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to cell death. This mechanism positions it as a candidate for antibiotic drug development.
  • Anticancer Properties : The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies suggest that it may interfere with critical cellular processes, making it a subject of interest for developing new cancer therapies.
  • Antiviral Potential : Preliminary studies suggest that this compound could have antiviral effects, particularly against viruses such as Enterovirus 71, which causes hand, foot, and mouth disease. The need for effective antiviral agents makes this compound an important focus for further research.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition of growth, particularly against multi-drug resistant strains.
  • Cancer Cell Proliferation : In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antiviral Activity Assessment : Research focusing on Enterovirus 71 has indicated that this compound may inhibit viral replication processes, providing a basis for further antiviral drug development .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Quinoline derivatives with bromine, trifluoromethyl, and carboxylic acid substituents are common in medicinal chemistry. Key structural analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid 1017436-27-9 Br (C6), CF₃ (C8), COOH (C2) C₁₁H₅BrF₃NO₂ 320.06 Reference compound
8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid 663193-53-1 Br (C8), CF₃ (C4), COOH (C3) C₁₁H₅BrF₃NO₂ 320.06 Carboxylic acid at C3 instead of C2; altered hydrogen-bonding potential
6-Bromo-2-trifluoromethylquinoline 176722-64-8 Br (C6), CF₃ (C2) C₁₀H₅BrF₃N 276.06 Lacks carboxylic acid; increased lipophilicity (logP ~3.2)
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid 199872-29-2 OCH₃ (C8), CF₃ (C2), COOH (C5) C₁₂H₈F₃NO₃ 283.20 Methoxy group enhances solubility but reduces metabolic stability
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid N/A Br (C6), 4-MeO-benzamido (C8), COOH (C2) C₁₈H₁₃BrN₂O₅ 433.22 Chromene core instead of quinoline; distinct π-π stacking behavior
Key Observations :
  • Positional Isomerism : The carboxylic acid group’s position (C2 vs. C3/C5) significantly impacts hydrogen-bonding capacity and pKa. For example, C2-carboxylic acids typically exhibit stronger acidity (pKa ~2.5–3.0) compared to C3 analogs (pKa ~3.5–4.0) due to resonance stabilization .
  • Electron-Withdrawing Effects: Trifluoromethyl groups at C8 (target compound) vs. C2/C4 (analogs) alter electron density across the quinoline ring, affecting reactivity in cross-coupling reactions .
  • Biological Relevance: Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid act as GPR35 agonists, but quinoline-based analogs may show divergent receptor binding due to core rigidity .

Heterocyclic Core Modifications

Replacing the quinoline ring with other heterocycles introduces distinct properties:

Table 2: Heterocyclic Core Comparisons
Compound Name Core Structure CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Imidazopyridine 1121051-31-7 C₉H₄BrF₃N₂O₂ 309.04 Enhanced metabolic stability due to fused imidazole ring
8-Bromo-2,4-quinolinedicarboxylic acid Quinoline 216060-06-9 C₁₁H₆BrNO₄ 296.08 Dual carboxylic acids increase water solubility but reduce membrane permeability
Key Observations :
  • Imidazopyridine vs.
  • Dual Carboxylic Acids: 8-Bromo-2,4-quinolinedicarboxylic acid (CAS 216060-06-9) has a higher aqueous solubility (>10 mg/mL) than the target compound (~2–5 mg/mL) but is less cell-permeable .

Biological Activity

6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family, characterized by a bromine atom at the 6-position, a trifluoromethyl group at the 8-position, and a carboxylic acid functional group at the 2-position. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

  • Molecular Formula : C12H7BrF3N
  • Molecular Weight : Approximately 320.06 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the carboxylic acid group increases solubility in biological systems.

Research indicates that 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid exhibits its biological effects primarily through the inhibition of key enzymes involved in DNA replication and repair. Specifically, it targets:

  • DNA Gyrase
  • Type IV Topoisomerase

These enzymes are crucial for bacterial DNA synthesis, and their inhibition leads to cell death, positioning this compound as a potential antibiotic agent.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it effectively inhibits various bacterial strains by disrupting their DNA replication processes. For example:

  • E. coli : IC50 values indicate potent inhibition of growth.
  • Staphylococcus aureus : Effective against resistant strains.

Anticancer Activity

6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid has been investigated for its anticancer potential. It has shown efficacy in:

  • Inducing apoptosis in cancer cell lines such as Rhabdomyosarcoma (RD cells).
  • Inhibiting cell proliferation through mechanisms involving topoisomerase inhibition.

In a study, compounds structurally similar to this quinoline derivative exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts .

Antiviral Activity

The compound's antiviral properties have been explored against various viral infections. Notably:

  • Enterovirus D68 (EV-D68) : Exhibited significant antiviral activity with a nearly 10-fold increase in potency after structural optimization.
  • The trifluoromethyl group was identified as a key contributor to enhancing antiviral efficacy through improved binding affinity to viral proteins .

Structure-Activity Relationship (SAR)

The structure of 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid allows for various modifications that can enhance its biological activity. A comparative analysis with related compounds reveals:

Compound NameStructural FeaturesUnique Aspects
6-Methylquinoline-2-carboxylic acidLacks trifluoromethyl groupDifferent chemical reactivity
6-(Trifluoromethyl)quinolineTrifluoromethyl at 6-position onlyNo carboxylic acid functionality
8-BromoquinolineBromine at 8-position; lacks trifluoromethyl groupDifferent biological activity profile
5-Bromo-7-(trifluoromethyl)quinolineSimilar trifluoromethyl but different positionVariations in reactivity

This table illustrates how the unique combination of functional groups in 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid contributes to its distinct biological profile.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load with minimal cytotoxicity towards human cells, highlighting its potential as a therapeutic agent against resistant infections.
  • Anticancer Research : In vitro tests showed that treatment with this quinoline derivative resulted in a dose-dependent decrease in viability of various cancer cell lines, suggesting its utility in cancer therapy .
  • Antiviral Screening : The compound was tested against several strains of EV-D68, demonstrating broad-spectrum antiviral activity and offering insights into its potential use as an antiviral drug candidate .

Q & A

Basic: What are the standard synthetic routes for preparing 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving cyclization, halogenation, and functionalization. A common approach involves:

  • Quinoline core formation : Cyclocondensation of substituted anilines with keto esters or via Gould-Jacobs reactions under acidic conditions.
  • Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetic acid), guided by directing groups like trifluoromethyl .
  • Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH/HCl or enzymatic methods .
  • Purification : Recrystallization or chromatography (HPLC/SFC) for isolating high-purity batches (>95%) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric effects. Strategies include:

  • Directing groups : The trifluoromethyl group at the 8-position directs electrophilic bromination to the 6-position due to its electron-withdrawing meta-directing nature. Computational modeling (DFT) can predict substituent effects .
  • Reaction optimization : Adjusting solvent polarity (e.g., DCM vs. DMF) and temperature to favor kinetic vs. thermodynamic control. For example, low temperatures (−20°C) reduce competing side reactions .
  • Post-reaction analysis : LC-MS and ¹H/¹³C NMR to confirm regiochemistry. Contradictions in literature data (e.g., unexpected bromination at the 4-position) may arise from competing radical pathways, requiring mechanistic validation .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve quinoline ring protons and substituents. The carboxylic acid proton typically appears as a broad singlet (~δ 12-14 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₆BrF₃NO₂ requires m/z 322.94) and isotopic patterns for bromine .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Advanced: How can low yields in coupling reactions (e.g., amidation) be improved?

Methodological Answer:
Low yields in coupling reactions (e.g., forming carboxamides) often stem from steric hindrance or poor activation:

  • Activation reagents : Use HBTU/HATU with DMF as a solvent, which enhances carboxylic acid activation. Triethylamine (TEA) or DIEA as a base improves nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours at room temperature) and improve efficiency .
  • Byproduct analysis : Monitor reaction progress via TLC or LC-MS. Contaminants like unreacted starting materials can be removed via acid-base extraction .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or decarboxylation. Desiccants (silica gel) mitigate moisture sensitivity .
  • Light sensitivity : Protect from UV exposure using amber glassware. Stability studies (accelerated aging at 40°C/75% RH) can predict degradation pathways .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal. Follow institutional guidelines for halogenated organics .

Advanced: How to design structure-activity relationship (SAR) studies for antibacterial applications?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with variations at the 2-carboxylic acid (e.g., amides, esters) and 8-trifluoromethyl positions. For example, cyclopropyl substituents enhance membrane penetration .
  • Biological assays : Test against Gram-positive/negative bacteria (MIC assays) and compare with known quinolones (e.g., ciprofloxacin). Contradictions in activity data may arise from efflux pump resistance .
  • Computational modeling : Use molecular docking (e.g., with DNA gyrase) to rationalize substituent effects. QSAR models can prioritize synthetic targets .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., CLSI guidelines). Variability may stem from differences in bacterial strains or culture media .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that influence potency .
  • Crystallography : Solve co-crystal structures with target enzymes (e.g., topoisomerase IV) to confirm binding modes and reconcile conflicting SAR observations .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:

  • Antibacterial agents : As a quinolone derivative, it inhibits bacterial DNA gyrase. Structural analogs show activity against drug-resistant strains .
  • Antitubercular scaffolds : Modifications at the 8-position (e.g., replacing Br with morpholine) enhance activity against Mycobacterium tuberculosis .
  • Protease inhibitors : The carboxylic acid group chelates metal ions in enzyme active sites, useful in designing antiviral compounds .

Advanced: What strategies mitigate solubility issues in biological assays?

Methodological Answer:

  • Prodrug design : Convert the carboxylic acid to esters or amides (e.g., ethyl ester) for improved cell permeability, followed by enzymatic hydrolysis .
  • Cosolvents : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .

Advanced: How to validate synthetic intermediates using orthogonal methods?

Methodological Answer:

  • Chromatographic cross-check : Compare retention times (HPLC vs. UPLC) and spiking experiments with authentic standards .
  • X-ray crystallography : Resolve ambiguous NMR assignments (e.g., regioisomers) via single-crystal analysis .
  • Isotopic labeling : Use ¹⁸O-labeled water during hydrolysis to confirm carboxylic acid formation via mass shift .

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